molecular formula C5H7ClN2O2S2 B8274752 2-Chloro-N,4-dimethyl-5-thiazolesulfonamide CAS No. 292138-60-4

2-Chloro-N,4-dimethyl-5-thiazolesulfonamide

Cat. No. B8274752
M. Wt: 226.7 g/mol
InChI Key: NKSRXJHHPHYFFJ-UHFFFAOYSA-N
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Patent
US06500817B1

Procedure details

177 ml of a solution of methylamine in methanol (2 M, 0.354 mol) are added at 0° C. to a solution of 41 g (0.177 mol) of 2-chloro-4-methyl-1,3-thiazole-5-sulphonyl chloride in 360 ml of dichloromethane. The mixture is stirred at 0° C. for 30 min, 1.8 l of water are added, and the mixture is extracted 5 times with 400 ml of dichloromethane each time. The combined organic phases are dried over sodium sulphate, and the solvent is distilled off. 39.93 g of an oil, which solidifies on standing, are obtained (Rf=0.43 (toluene/ethyl acetate=2/1), yield 99.7%)
[Compound]
Name
solution
Quantity
177 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.354 mol
Type
reactant
Reaction Step One
Quantity
41 g
Type
reactant
Reaction Step One
Quantity
360 mL
Type
solvent
Reaction Step One
Name
Quantity
1.8 L
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][NH2:2].CO.[Cl:5][C:6]1[S:7][C:8]([S:12](Cl)(=[O:14])=[O:13])=[C:9]([CH3:11])[N:10]=1.O>ClCCl>[Cl:5][C:6]1[S:7][C:8]([S:12]([NH:2][CH3:1])(=[O:14])=[O:13])=[C:9]([CH3:11])[N:10]=1

Inputs

Step One
Name
solution
Quantity
177 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN
Name
Quantity
0.354 mol
Type
reactant
Smiles
CO
Name
Quantity
41 g
Type
reactant
Smiles
ClC=1SC(=C(N1)C)S(=O)(=O)Cl
Name
Quantity
360 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
1.8 L
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred at 0° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted 5 times with 400 ml of dichloromethane each time
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases are dried over sodium sulphate
DISTILLATION
Type
DISTILLATION
Details
the solvent is distilled off
CUSTOM
Type
CUSTOM
Details
are obtained (Rf=0.43 (toluene/ethyl acetate=2/1), yield 99.7%)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
ClC=1SC(=C(N1)C)S(=O)(=O)NC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 99.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.